Cas no 890634-51-2 (4-{1-2-(2,3-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one)
4-{1-2-(2,3-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-{1-2-(2,3-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
- 4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
- 4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
- 4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
- 4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
- AKOS016041173
- 890634-51-2
- F3243-0914
- AKOS000271572
-
- Inchi: 1S/C28H29N3O3/c1-19-8-6-13-26(20(19)2)34-15-14-30-25-12-5-4-11-24(25)29-28(30)21-16-27(32)31(18-21)22-9-7-10-23(17-22)33-3/h4-13,17,21H,14-16,18H2,1-3H3
- InChI Key: XANKWIFCRUIUTQ-UHFFFAOYSA-N
- SMILES: O=C1CC(C2=NC3C=CC=CC=3N2CCOC2C=CC=C(C)C=2C)CN1C1C=CC=C(C=1)OC
Computed Properties
- Exact Mass: 455.22089180g/mol
- Monoisotopic Mass: 455.22089180g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 690
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 56.6Ų
4-{1-2-(2,3-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3243-0914-2μmol |
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one |
890634-51-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3243-0914-5μmol |
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one |
890634-51-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3243-0914-10μmol |
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one |
890634-51-2 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3243-0914-20μmol |
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one |
890634-51-2 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3243-0914-1mg |
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one |
890634-51-2 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3243-0914-2mg |
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one |
890634-51-2 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3243-0914-3mg |
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one |
890634-51-2 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3243-0914-4mg |
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one |
890634-51-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3243-0914-5mg |
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one |
890634-51-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3243-0914-10mg |
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one |
890634-51-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
4-{1-2-(2,3-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 4-{1-2-(2,3-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
Comprehensive Analysis of 4-{1-2-(2,3-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one (CAS No. 890634-51-2)
The compound 4-{1-2-(2,3-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one, identified by its CAS number 890634-51-2, represents a sophisticated molecular structure with significant potential in pharmaceutical and biochemical research. This benzodiazol-pyrrolidinone derivative has garnered attention due to its unique structural features, which combine a 2,3-dimethylphenoxy moiety with a 3-methoxyphenyl group, linked via a pyrrolidin-2-one core. Researchers are particularly interested in its potential applications in modulating specific biological pathways, making it a subject of ongoing studies in drug discovery.
In recent years, the demand for novel small-molecule inhibitors and targeted therapeutics has surged, driven by advancements in precision medicine. The 890634-51-2 compound aligns with this trend, as its structure suggests possible interactions with enzymes or receptors involved in cellular signaling. Its benzodiazol component, in particular, is a common pharmacophore in medicinal chemistry, often associated with anti-inflammatory and neuroprotective properties. This has led to increased searches for "benzodiazol derivatives" and "pyrrolidinone-based drugs" in academic and pharmaceutical databases.
From a synthetic chemistry perspective, the preparation of 4-{1-2-(2,3-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves multi-step organic reactions, including etherification, cyclization, and N-alkylation. These processes are critical for achieving high purity and yield, which are essential for research and development. The compound's CAS registry number (890634-51-2) serves as a unique identifier, facilitating its tracking in chemical inventories and literature. Scientists frequently search for "CAS 890634-51-2 synthesis" or "benzodiazol-pyrrolidinone applications" to explore its synthetic routes and potential uses.
The pharmacological profile of 890634-51-2 is still under investigation, but preliminary studies suggest it may exhibit kinase inhibitory activity, a property highly sought after in oncology and autoimmune disease research. Kinase inhibitors are a hot topic in drug development, as evidenced by the rising number of publications and patents in this area. Keywords like "kinase inhibitor candidates" and "small-molecule modulators" are frequently associated with this compound, reflecting its relevance in contemporary biomedical research.
Another area of interest is the compound's potential role in central nervous system (CNS) disorders. The presence of both benzodiazol and methoxyphenyl groups hints at possible blood-brain barrier permeability, a crucial factor for CNS-targeted drugs. Researchers are exploring whether 4-{1-2-(2,3-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one could be optimized for conditions like neurodegeneration or chronic pain. Searches for "CNS-active benzodiazol compounds" and "neuroprotective small molecules" often lead to discussions about this molecule.
In addition to its biomedical applications, CAS 890634-51-2 is also a valuable tool in chemical biology. Its structure allows for derivatization, enabling the creation of probes for studying protein-ligand interactions. This versatility makes it a popular subject for queries like "chemical probes for target identification" and "benzodiazol-based imaging agents." The compound's 2,3-dimethylphenoxy group, in particular, offers opportunities for structural modifications to enhance binding affinity or selectivity.
From a commercial standpoint, 4-{1-2-(2,3-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is available through specialized chemical suppliers, often listed under its CAS number or as a "research-grade small molecule." Its pricing and availability are influenced by factors such as purity, scale, and demand from academic and industrial labs. Searches for "buy 890634-51-2" or "benzodiazol-pyrrolidinone suppliers" reflect the market interest in this compound.
In conclusion, 4-{1-2-(2,3-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one (CAS 890634-51-2) is a promising candidate in drug discovery and chemical biology. Its intricate structure and potential biological activities make it a subject of ongoing research, with applications ranging from kinase inhibition to CNS therapeutics. As the scientific community continues to explore its properties, this compound is likely to remain a focal point in the search for innovative small-molecule solutions.
890634-51-2 (4-{1-2-(2,3-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)